![molecular formula C54H40N2 B169716 9,10-Bis[4-(diphenylamino)styryl]anthracene CAS No. 155139-11-0](/img/structure/B169716.png)
9,10-Bis[4-(diphenylamino)styryl]anthracene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application 1: Organic Lasers
Specific Scientific Field
This application falls under the field of Photonics and Optoelectronics .
Summary of the Application
The compound is used in the development of high-performance organic lasers. It plays a crucial role in a unique process called triplet recycling , which includes triplet scavenging and successive triplet upconversion via triplet–triplet annihilation (TTA) to regenerate emissive singlet excitons in a laser medium .
Methods of Application or Experimental Procedures
An anthracene derivative and a laser dye of 4,4′-bis[4-(diphenylamino)styryl]biphenyl (BDAVBi) are used as the triplet recycling sensitizer and the emitting laser dye, respectively . The laser devices can be operated with long pulse widths of up to 10 ms .
Results or Outcomes
The unique triplet recycling behavior was confirmed by transient photoluminescence (PL) and electroluminescence (EL) studies . This process compensates and overcomes the singlet–triplet annihilation in the laser system, enabling the operation of organic lasers in continuous-wave or long-pulse photoexcitation .
Application 2: Cell Imaging
Specific Scientific Field
This application is in the field of Biomedical Sciences and Bioimaging .
Summary of the Application
The compound is used in the development of aggregation-induced emission compounds for cell imaging applications .
Methods of Application or Experimental Procedures
The compound, along with other 9,10-diheteroarylanthracene (DHA) derivatives, is synthesized and characterized . These DHA derivatives display distinct aggregation-induced emission (AIE) behaviors .
Results or Outcomes
These DHA AIEgens exhibited excellent bioimaging performance under physiological conditions . The investigation of the effects of the anthracene core and the side heterocyclic units on the AIE properties demonstrated that the heterocycle moiety is the key factor for the AIE features .
Application 3: Organic Devices
Specific Scientific Field
This application falls under the field of Material Science and Electronics .
Summary of the Application
The compound is used in the development of organic devices. It is used in the structural and electrochemical studies of TiO2 complexes .
Methods of Application or Experimental Procedures
The compound is synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene (–HC CH–) moieties on the structural, thermal, optical, electrochemical and photovoltaic properties of imines were investigated .
Results or Outcomes
The thermal behavior of imines and their complexes with TiO2 was widely investigated . The highest occupied molecular orbital (HOMO) levels of about −5.39 eV and the lowest unoccupied molecular orbital (LUMO) levels at about −3.17 eV were observed . The organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated .
Application 4: Two-Photon Absorption
Specific Scientific Field
This application is in the field of Photonics and Optoelectronics .
Summary of the Application
The compound is used in the development of efficient organic two-photon materials for possible applications in two-photon fluorescence imaging, optical power limiting, two-photon upconversion lasing, 3D optical data storage, 3D microfabrication, and photodynamic therapy .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources.
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources.
Application 6: Fluorene-based Conjugates
Specific Scientific Field
This application is in the field of Chemistry and Material Science .
Summary of the Application
The compound is used in the development of fluorene-based conjugates .
Safety And Hazards
Zukünftige Richtungen
A study on a related compound, 9,10-bis((4-(1,2,2-triphenylvinyl)styryl)anthracene (TPE-An), discusses the potential for achieving continuous-wave lasing in organic semiconductors by recycling triplets into singlets . This could be a potential future direction for research involving 9,10-Bis[4-(diphenylamino)styryl]anthracene.
Eigenschaften
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[10-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H/b39-33+,40-34+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRPPAJYAMXRHZ-CFTRLRGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=C4C(=C(C5=CC=CC=C35)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C=CC=C4)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis[4-(diphenylamino)styryl]anthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
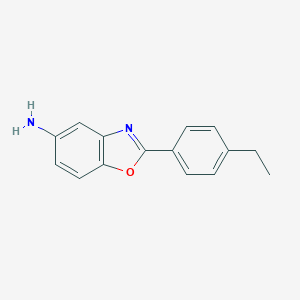
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)
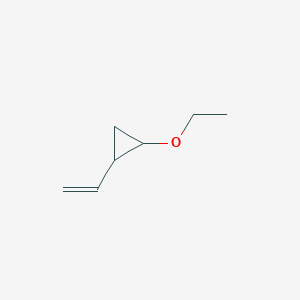
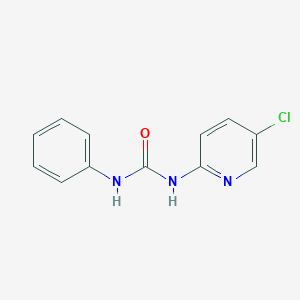

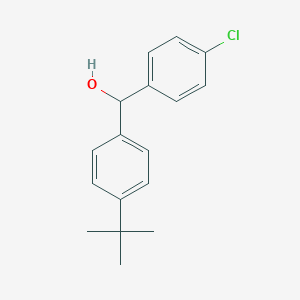
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
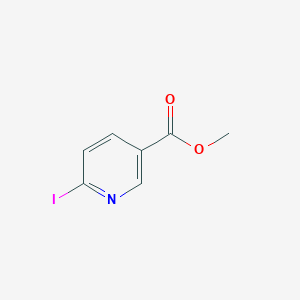
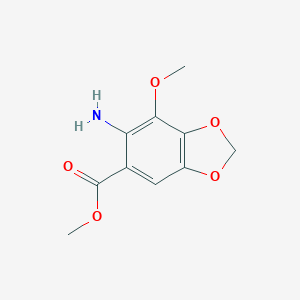
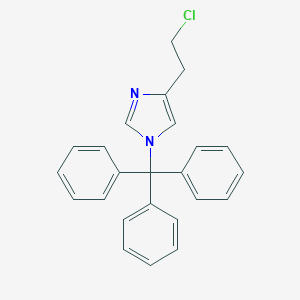
![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)